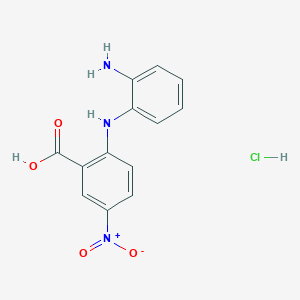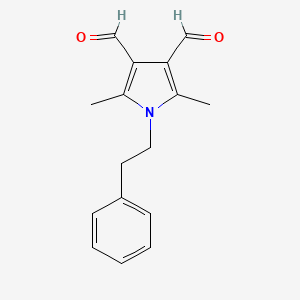
2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde” appears to be a complex organic compound. However, there seems to be a lack of specific information available about this compound1. It’s worth noting that compounds with similar structures, such as “2,5-dimethylfentanyl”, are known to be analogues of fentanyl, a potent synthetic opioid pain reliever2.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, an aldehyde group can be introduced at the 3-position on the pyrrole ring to obtain a related compound3. However, specific synthesis methods for “2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde” are not readily available in the literature.Molecular Structure Analysis
The molecular structure of this compound is not explicitly available. However, related compounds like “2,5-DIMETHYL-1-PHENYLPYRROLE” have a molecular formula of C12H13N4. The structure of such compounds often includes a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom3.Chemical Reactions Analysis
Specific chemical reactions involving “2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde” are not readily available. However, related compounds can undergo various reactions. For example, the cyano group of a related compound can be converted into tetrazolyl by treating with sodium azide and triethylamine hydrochloride3.Physical And Chemical Properties Analysis
Specific physical and chemical properties for “2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde” are not readily available. However, related compounds like “2,5-DIMETHYL-1-PHENYLPYRROLE” have a molecular mass of 171.238 Da4.Applications De Recherche Scientifique
Pyrrole Derivatives in Chemical Synthesis
Pyrrole derivatives have been extensively studied for their chemical synthesis applications, offering pathways for creating complex molecular structures. For instance, the study by Singh, Rawat, and Sahu (2014) discusses the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, illustrating the utility of pyrrole derivatives in generating heterocyclic compounds through nucleophilic attack (Singh, Rawat, & Sahu, 2014). This research suggests that modifications on the pyrrole ring can lead to a variety of chemical reactions, paving the way for novel synthetic routes and applications.
Photophysical Properties and Organic Electronics
Pyrrole derivatives are also being investigated for their photophysical properties, with implications for organic electronics and optoelectronic devices. Hu et al. (2013) explored the synthesis, crystal structure, and photophysical properties of pyrene derivatives functionalized with arylethynyl groups, highlighting the potential of these compounds in organic light-emitting devices (OLEDs) and the study of fluorescent structure-property relationships (Hu et al., 2013). While not directly related to 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde, this research indicates the broader utility of pyrrole-based compounds in developing materials with desirable electronic and optical properties.
Chemosensing Applications
The development of chemosensors based on pyrrole derivatives demonstrates their utility in environmental monitoring and analytical chemistry. Haldar and Lee (2019) discussed a BODIPY-derived polymeric chemosensor appended with thiosemicarbazone units for the detection and separation of Hg(II) ions in aqueous media, showcasing the application of pyrrole derivatives in creating sensitive and selective sensors for heavy metal ions (Haldar & Lee, 2019). This suggests potential avenues for using 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde in developing novel chemosensors.
Safety And Hazards
The safety and hazards associated with this specific compound are not readily available. However, it’s worth noting that fentanyl and its analogues, which have similar structures, are known to pose significant health risks and are controlled substances in many countries2.
Orientations Futures
The future directions for research on this compound are not readily available. However, given the biological activity of similar compounds, further research could potentially explore its pharmacological properties and potential applications in medicine.
Please note that this analysis is based on the limited information available and may not fully capture the properties of “2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde”. For a more accurate and comprehensive analysis, specialized literature and databases should be consulted.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-15(10-18)16(11-19)13(2)17(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYDYXQJGFCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CC=CC=C2)C)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid](/img/structure/B2928063.png)
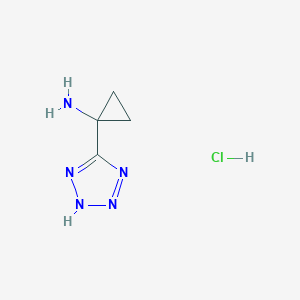
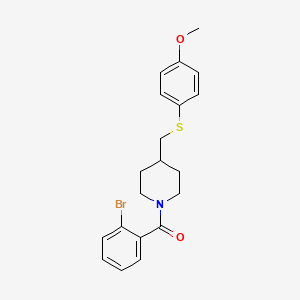
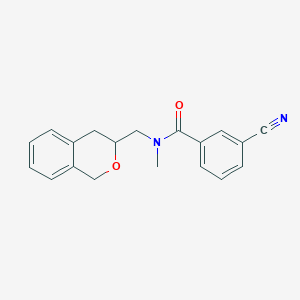
![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)


![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)
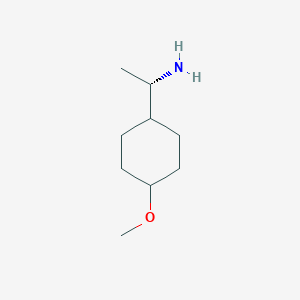
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)
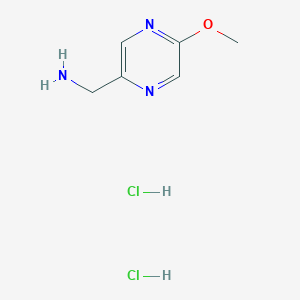

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)
